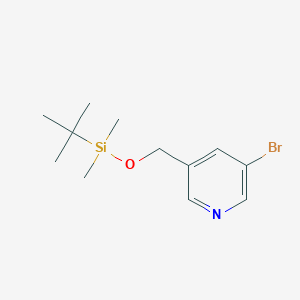

3-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)pyridine

Vue d'ensemble

Description

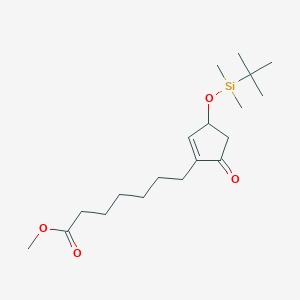

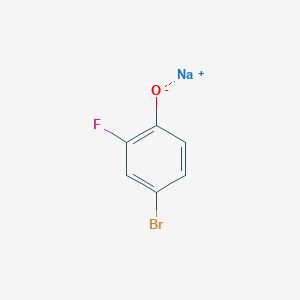

“3-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)pyridine” is a bromo silyl ether . It is a reagent in the preparation of piperidinylcarbonyl sulfamates as a novel class of antihyperlipidemic agents with LDL-receptor up-regulation via the adaptor protein autosomal recessive hypercholesterolemia .

Synthesis Analysis

The synthesis of this compound involves the reaction of tert-Butyldimethylsilyl chloride and 3-Bromo-1-propanol . The reaction proceeds via N-tert-butyldimethylsilylimidazole as a very reactive silylating agent .Molecular Structure Analysis

The molecular formula of “3-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)pyridine” is C9H21BrOSi . The InChI code is 1S/C9H21BrOSi/c1-9(2,3)12(4,5)11-8-6-7-10/h6-8H2,1-5H3 .Chemical Reactions Analysis

This compound can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose . It may be used as an alkylating agent in the synthesis of various compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)pyridine” are as follows: It is a liquid with a density of 1.093 g/mL at 25 °C (lit.) . Its boiling point is 182 °C (lit.) . The refractive index is n20/D 1.451 (lit.) .Applications De Recherche Scientifique

Organic Building Blocks

This compound is used as an organic building block in the synthesis of various complex molecules . It’s a bromo silyl ether, which can be used to introduce propanol functionality to many pharmaceuticals .

Alkylating Agent

It can be used as an alkylating agent in the synthesis of various compounds . Alkylating agents are widely used in chemistry due to their ability to replace a hydrogen atom in a compound with an alkyl group, which can significantly alter the properties of the compound.

Synthesis of Tetrahydrotriazolopyridine

The compound has been used in the synthesis of 4-(tert-butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine . This process involves an S N 2 reaction followed by an in situ intramolecular thermal Huisgen azide–alkyne cycloaddition reaction .

Medicinal Chemistry

Partially saturated [1,2,3]triazolo[1,5-a]pyridine moiety, which can be synthesized using this compound, has been included as a side chain in novel potassium channel modulators for the treatment and prevention of disorders of the nervous system .

Construction of Bicyclic Fused Triazolium Ionic Liquids

The structural core of 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine, which can be synthesized using this compound, has found application in the construction of bicyclic fused triazolium ionic liquids . These ionic liquids have been designed for the chemoselective extraction of copper (II) ions and also histidine-containing peptides .

Synthesis of Other Complex Molecules

The compound is also used in the total synthesis of (+)-ambruticin, (−)-laulimalide, (−)-salinosporamide A, and (+)-leucascandrolide A . These are complex molecules with potential applications in various fields, including medicinal chemistry.

Mécanisme D'action

Target of Action

It is known that this compound can introduce propanol functionality to many pharmaceuticals .

Mode of Action

It is known to act as an alkylating agent in the synthesis of various compounds .

Biochemical Pathways

It is used in the synthesis of various compounds, indicating its involvement in multiple biochemical pathways .

Result of Action

As an alkylating agent, it likely contributes to the formation of various compounds .

Safety and Hazards

The safety and hazards associated with “3-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)pyridine” include skin and eye irritation, and it may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .

Orientations Futures

Propriétés

IUPAC Name |

(5-bromopyridin-3-yl)methoxy-tert-butyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20BrNOSi/c1-12(2,3)16(4,5)15-9-10-6-11(13)8-14-7-10/h6-8H,9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTFJTLMTULVTIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20BrNOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621171 | |

| Record name | 3-Bromo-5-({[tert-butyl(dimethyl)silyl]oxy}methyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)pyridine | |

CAS RN |

152351-91-2 | |

| Record name | 3-Bromo-5-({[tert-butyl(dimethyl)silyl]oxy}methyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine](/img/structure/B175348.png)